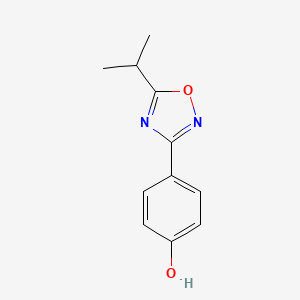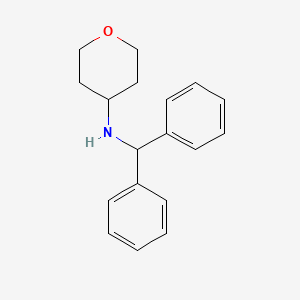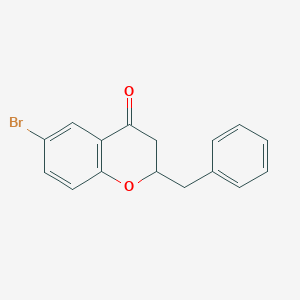
2-Benzyl-6-bromo-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydrochromen-4-one.
Benzylation: The key step involves the benzylation of 6-bromo-2,3-dihydrochromen-4-one using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one exerts its effects depends on its interaction with biological targets. The benzyl group and bromine atom can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
6-Bromo-2,3-dihydrochromen-4-one: Lacks the benzyl group, which may result in different biological activities.
2-Benzyl-4H-chromen-4-one:
2-Benzyl-6-chloro-2,3-dihydrochromen-4-one: Chlorine instead of bromine, which can lead to different chemical and biological properties.
Uniqueness: 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further scientific exploration
Propiedades
Fórmula molecular |
C16H13BrO2 |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
2-benzyl-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-12-6-7-16-14(9-12)15(18)10-13(19-16)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
Clave InChI |
FXRQHBVDNRQFRS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


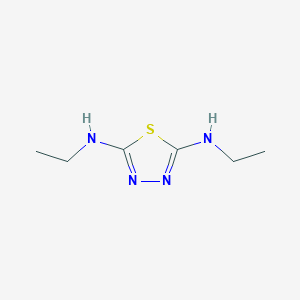
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)

![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
![3-Carbamoyl-1-methyl-1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]urea](/img/structure/B15357570.png)
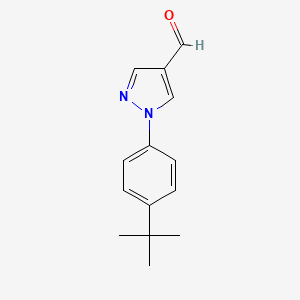

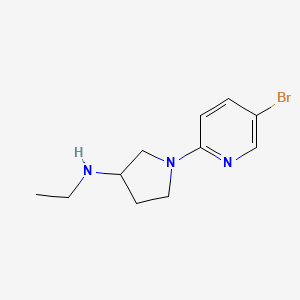
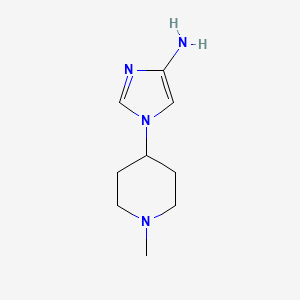
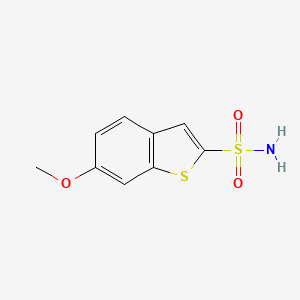
![tert-butyl 7-{[4-(pyrrolidin-1-ylcarbonyl)benzoyl]oxy}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B15357603.png)
